molecular formula C14H17N5O2S B5821756 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea

Cat. No. B5821756
M. Wt: 319.38 g/mol
InChI Key: VBCHVGDKTCAVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiourea derivative that has been synthesized through various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea in lab experiments is its ability to selectively target cancer cells and reduce inflammation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the research on N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its effectiveness in treating cancer and inflammation. Additionally, research could focus on developing new synthetic methods to produce the compound more efficiently.

Synthesis Methods

The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea can be achieved through several methods. One of the most commonly used methods is the reaction of 3-nitrophenyl isothiocyanate with 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid hydrazide in the presence of a base. The reaction results in the formation of the desired compound as a yellow solid.

Scientific Research Applications

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, with results showing its ability to reduce inflammation in animal models.

properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-4-18-10(3)13(9(2)17-18)16-14(22)15-11-6-5-7-12(8-11)19(20)21/h5-8H,4H2,1-3H3,(H2,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCHVGDKTCAVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.